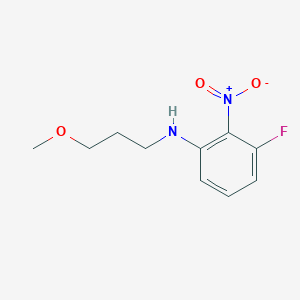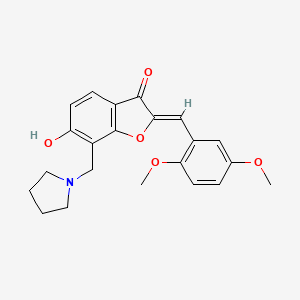
N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide is a complex organic compound that features a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and an oxalamide linkage
Wissenschaftliche Forschungsanwendungen
N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Research: Used as a tool compound to study the function of sulfonylated piperidine derivatives in biological systems.
Pharmacology: Investigated for its pharmacokinetic properties and its ability to cross the blood-brain barrier.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the 4-Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxalamide Linkage: The final step involves the coupling of the sulfonylated piperidine with an oxalyl chloride derivative and aniline under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenylsulfonyl or 4-carboxyphenylsulfonyl derivatives.
Reduction: Formation of 4-methoxyphenylsulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Wirkmechanismus
The mechanism of action of N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide involves its binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s sulfonyl and oxalamide groups facilitate interactions with these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-chlorophenyl)oxalamide
- N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylphenyl)oxalamide
Uniqueness
N1-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide is unique due to its specific combination of a sulfonylated piperidine ring and an oxalamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-10-12-20(13-11-19)31(28,29)25-16-6-5-9-18(25)14-15-23-21(26)22(27)24-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUUCKAHMKZQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2632592.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)
![Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2632595.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B2632596.png)
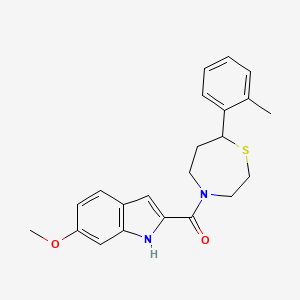
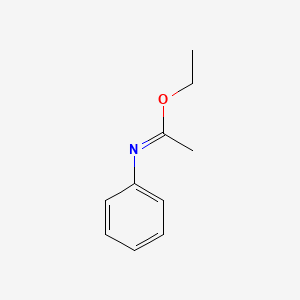

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)
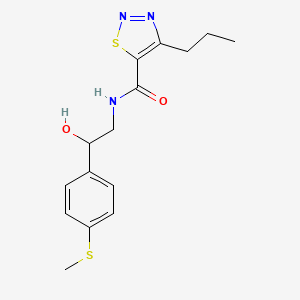
![methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate](/img/structure/B2632607.png)
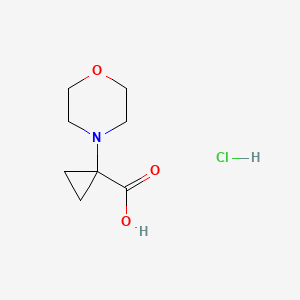
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2632609.png)
